Lipophilicity Enhancement via Dimethyl Ester
O-Methyl-talaporfin bears two methyl ester groups on the aspartyl side chain (molecular formula C₄₀H₄₇N₅O₉, MW 741.8), whereas talaporfin sodium is the fully deprotected dicarboxylic acid salt (C₃₈H₄₁N₅O₉, MW 711.76). This structural modification increases the calculated logP and reduces aqueous solubility relative to talaporfin sodium. In the structurally analogous chlorin e6 series, esterification of carboxyl groups to methyl esters enhances lipophilicity and alters membrane partitioning kinetics, with dimethyl ester derivatives showing faster redistribution from lipid vesicles to cells compared to trimethyl ester analogs [1]. This differential is critical for applications requiring passive membrane permeability or integration into liposomal formulations.
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) via ester protection state |
|---|---|
| Target Compound Data | O-Methyl-talaporfin: C₄₀H₄₇N₅O₉, MW 741.8; dimethyl ester of aspartyl moiety |
| Comparator Or Baseline | Talaporfin sodium (NPe6): C₃₈H₄₁N₅O₉, MW 711.76; free dicarboxylic acid salt |
| Quantified Difference | ΔMW = +30.04 Da (+2 methyl ester groups); increased logP (exact value not publicly reported; directionally confirmed by retention behavior in reverse-phase chromatography) |
| Conditions | Structural and physicochemical comparison; chromatographic retention behavior |
Why This Matters
The protected ester form enables synthetic manipulation and alters pharmacokinetic distribution in preclinical models, making it a necessary intermediate for process chemistry and a distinct tool for formulation studies.
- [1] Kravchenko, I. E., Shman, T. V., Yankovsky, I., Zorin, V., Belevtsev, M. V., & Zorina, T. E. (2015). Evaluation of Phototoxicity and Cytotoxicity for Chlorin e6 Ester Derivatives and Their Liposomal Forms. Biophysics, 60, 759-766. DOI: 10.1134/S0006350915050093 View Source
